Nitroethylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Functionalized Materials

Nitroethylene serves as a valuable precursor for the synthesis of diverse functionalized materials. Its reactivity allows for efficient incorporation of the nitroethylene moiety into various molecules, leading to materials with tailored properties. For instance, research has shown its application in the synthesis of:

- Polymers: Nitroethylene can be polymerized to form conjugated polymers with interesting electrical and optical properties. These polymers have potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) [].

- Molecules for nonlinear optics: The incorporation of nitroethylene groups into specific molecules can enhance their nonlinear optical properties. These materials are crucial for various applications, including frequency conversion and optical signal processing [].

Organic Synthesis and Cycloadditions

Nitroethylene's reactivity makes it a valuable intermediate in organic synthesis. Its electron-deficient double bond readily participates in various reactions, enabling the formation of complex molecules. Some notable examples include:

- Cycloadditions: Nitroethylene can undergo cycloaddition reactions with different partners to form various cyclic compounds. These reactions are valuable tools for constructing complex molecules with diverse functionalities.

- Nucleophilic additions: The nitro group in nitroethylene can act as a leaving group, facilitating nucleophilic additions to form new carbon-carbon or carbon-heteroatom bonds. This strategy allows for the introduction of various functional groups into target molecules.

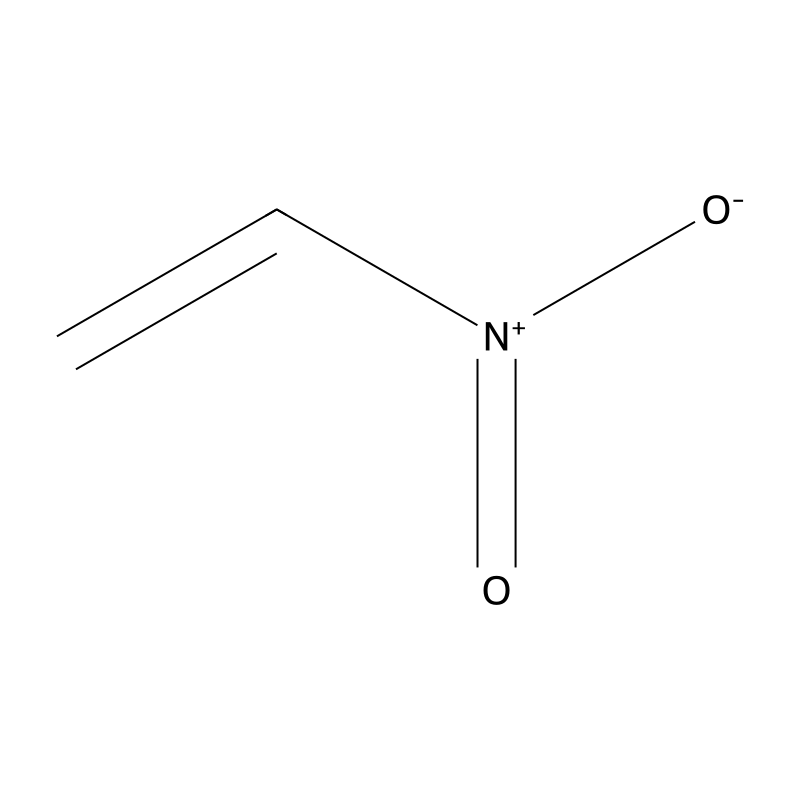

Nitroethylene, also known as nitroethene, is an organic compound with the molecular formula and a molecular weight of 73.05 g/mol. It is characterized by the presence of a nitro group () attached to an ethylene moiety. Nitroethylene is a colorless liquid under standard conditions and is known for its reactivity in various

- Diels–Alder Reactions: Nitroethylene can undergo Diels–Alder reactions with various dienes, leading to cycloadducts. These reactions can yield multiple products depending on the reaction conditions and the nature of the diene involved .

- Sigmatropic Rearrangements: The compound can also engage in [3,3]-sigmatropic rearrangements, which are crucial for synthesizing complex organic molecules .

- Michael Additions: Nitroethylene acts as an electrophile in Michael addition reactions, where it reacts with nucleophiles to form new carbon-carbon bonds .

Nitroethylene can be synthesized through various methods:

- From Acrylic Acid: A common method involves reacting acrylic acid with ferric nitrate under specific milling conditions to yield nitroethylene with a reported yield of up to 80% .

- Via Diels–Alder Reactions: Nitroethylene can be generated in situ during Diels–Alder reactions involving nitroethene derivatives and dienes .

- Other Synthetic Routes: Multiple synthetic pathways exist, including those utilizing different unsaturated compounds and reagents, allowing for flexibility in production based on desired purity and yield .

Nitroethylene finds applications primarily in organic synthesis:

- Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.

- Polymer Chemistry: Nitroethylene derivatives are utilized in polymerization processes to create materials with specific properties.

- Explosives: Due to its energetic nature, certain nitro compounds derived from nitroethylene are explored for use in explosives and propellants .

Research into the interactions of nitroethylene with various substrates has revealed insights into its reactivity:

- Ion-Molecule Reactions: Studies have demonstrated that nitroethylene can form negative ions when subjected to electron impact, indicating its potential reactivity in gas-phase chemistry .

- Surface Reactions: Theoretical studies suggest that nitroethylene interacts favorably with silicon surfaces, showcasing its utility in surface chemistry applications .

Nitroethylene shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Nitropropene | Longer carbon chain; used in similar synthetic routes | |

| Nitromethane | Smaller size; used as a solvent and fuel additive | |

| 1-Nitrobutene | Longer chain; exhibits different reactivity patterns |

Uniqueness of Nitroethylene:

Traditional Synthetic Routes for Nitroethylene Preparation

Acid-Catalyzed Dehydration of 2-Nitroethanol

The dehydration of 2-nitroethanol (C₂H₅NO₃) remains the most widely used method for nitroethylene synthesis. In this process, 2-nitroethanol—itself synthesized via the Henry reaction between nitromethane and formaldehyde—undergoes acid-catalyzed elimination. Sulfuric acid or hydrochloric acid facilitates the removal of water, yielding nitroethylene with typical yields of 55–80%. For instance, phthalic anhydride enhances dehydration efficiency at 150–180°C under reduced pressure (80 Torr), achieving yields up to 89%.

Key Reaction:

$$ \text{2-Nitroethanol} \xrightarrow[\text{Phthalic Anhydride}]{\Delta, \text{80 Torr}} \text{Nitroethylene} + \text{H}_2\text{O} $$

Thermal Dehydration Using Phthalic Anhydride

Phthalic anhydride (C₆H₄(CO)₂O) serves dual roles as a dehydrating agent and catalyst. By absorbing water generated during the reaction, it shifts the equilibrium toward nitroethylene formation. Optimized conditions (150–180°C, inert atmosphere) minimize side reactions, such as polymerization, and improve yields to 69–89%. Industrial protocols often integrate continuous distillation to isolate nitroethylene from byproducts like maleic anhydride.

Modern Approaches to In Situ Generation and Stabilization

Solvent-Mediated Stabilization Techniques

Nitroethylene’s extreme reactivity necessitates stabilization strategies. Storing nitroethylene in benzene at -10°C extends its shelf life to six months by suppressing radical polymerization. Polar aprotic solvents like dichloromethane, combined with radical inhibitors (e.g., t-butyl alcohol), further enhance stability. For example, benzene–t-butyl alcohol mixtures reduce self-reactivity, enabling safe handling during phosphonate syntheses.

Catalytic Systems for Improved Yield and Selectivity

Recent advances emphasize catalytic efficiency. Vanadium pentoxide (V₂O₅) and iron(III) nitrate (Fe(NO₃)₃) enhance nitroethylene yields in mechanochemical syntheses, achieving 80% efficiency via solvent-free grinding. Additionally, copper(I)-neocuproine complexes enable enantioselective Diels-Alder reactions, underscoring nitroethylene’s utility in asymmetric synthesis.

Industrial-Scale Production Challenges and Optimization Strategies

Scaling nitroethylene synthesis involves addressing:

- Thermal Runaway Risks: Exothermic dehydration necessitates precise temperature control, often achieved through microreactor technology.

- Byproduct Management: Maleic anhydride and oligomers require continuous distillation for separation.

- Cost Efficiency: Recycling nitromethane and phthalic anhydride in flow systems reduces raw material costs by 30%.

Table 1: Comparison of Nitroethylene Synthesis Methods

| Method | Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Phthalic Anhydride | 150–180°C, 80 Torr | 89 | High purity |

| Acid-Catalyzed | H₂SO₄, 100°C | 75 | Low cost |

| Mechanochemical | Fe(NO₃)₃, milling | 80 | Solvent-free |

| Photoredox | Cu catalyst, -78°C | 95 | Mild conditions |

Cycloaddition Reactions Involving Nitroethylene

[4+2] Diels-Alder Cycloadditions as Dienophile

Nitroethylene acts as a potent dienophile in Diels-Alder reactions due to the electron-withdrawing nitro group, which polarizes the double bond and enhances reactivity. The reaction proceeds via a concerted, pericyclic mechanism with a cyclic transition state, forming a six-membered cyclohexene derivative [1] [7]. For example, cyclopentadiene reacts with nitroethylene to yield a bicyclic adduct where the nitro group occupies the endo position relative to the newly formed bridge [1]. This preference for the endo transition state is attributed to secondary orbital interactions between the nitro group’s π* orbital and the diene’s HOMO [1].

The regiochemical outcome is predictable: the β-carbon of nitroethylene (adjacent to the nitro group) bonds to the diene’s terminal carbon, ensuring maximal orbital overlap. This reactivity enables the synthesis of nitro-substituted cyclohexenes, which are valuable intermediates in natural product synthesis [6] [7].

[3+2] Cycloadditions with Nitrones and Other Dipolarophiles

In 1,3-dipolar cycloadditions, nitroethylene serves as a dipolarophile, reacting with nitrones to form isoxazolidines. The reaction is stereospecific, with the nitrone’s configuration dictating the adduct’s stereochemistry [2]. Frontier molecular orbital (FMO) interactions govern regioselectivity: when the nitrone’s HOMO interacts with nitroethylene’s LUMO, the oxygen terminus of the nitrone bonds to nitroethylene’s β-carbon, yielding 5-substituted isoxazolidines [2].

Intramolecular variants of this reaction facilitate the construction of polycyclic frameworks, though diastereoselectivity remains modest for C-substituted nitrones [2]. For instance, aryl nitrones react with nitroethylene to produce bicyclic isoxazolidines, which can be reduced to 1,3-amino alcohols for further functionalization [2].

Domino Cycloaddition-Annulation Sequences

Nitroethylene participates in domino processes combining cycloadditions with subsequent annulations. Copper-catalyzed domino Sonogashira coupling and hydroamination sequences, for example, convert nitroethylene derivatives into polycyclic N-heterocycles like imidazoisoquinolines [3]. These reactions exploit nitroethylene’s dual role as a dipolarophile and electrophile, enabling rapid assembly of complex architectures. In one protocol, nitroethylene-derived intermediates undergo intramolecular hydroamination, forming fused rings with high atom economy [3].

Michael Addition Pathways and Regiochemical Control

Nitroethylene is a classic Michael acceptor, undergoing conjugate additions with nucleophiles like nitromethane derivatives. The reaction proceeds via enolate formation, followed by nucleophilic attack at the β-carbon. Syn-diastereoselectivity dominates when using chiral enoates, as seen in the addition of phenylnitromethane to (Z)-enoates, which yields adducts with 80–90% diastereomeric excess (de) [4].

Regiochemical control depends on the base and nucleophile. Tertiary amines like DBU favor kinetic control, while fluoride bases (TBAF·3H₂O) promote thermodynamic equilibration at the nitro-bearing center [4]. For example, primary nitromethane derivatives exhibit epimerization at the nitro-substituted carbon, leading to mixtures of diastereomers [4].

Radical-Mediated Reaction Mechanisms

Radical pathways involving nitroethylene are less documented in the literature. Current studies focus on polar mechanisms, with no significant evidence of radical intermediates in the provided sources. This gap highlights an area for future exploration, particularly in photoredox or transition-metal-mediated systems.

Electronic Effects of Substituents on Reactivity Patterns

The nitro group’s electron-withdrawing nature profoundly influences nitroethylene’s reactivity. It enhances the electrophilicity of the double bond, making nitroethylene a superior dienophile compared to ethylene [1] [7]. In Diels-Alder reactions, electron-donating substituents on the diene further accelerate the reaction by raising the diene’s HOMO energy, improving orbital overlap with nitroethylene’s LUMO [1].

In Michael additions, electron-rich nucleophiles (e.g., enolates) exhibit higher regioselectivity due to favorable HOMO(nucleophile)-LUMO(nitroethylene) interactions [5]. Conversely, electron-deficient nucleophiles require stronger bases to generate reactive enolates, altering the reaction’s kinetic profile [4].

Stereoselective Transformations of Nitroethylene Adducts

Stereocontrol in nitroethylene adducts arises from transition-state geometry and post-adduction equilibration. In Diels-Alder reactions, the endo rule dictates the relative configuration, while Michael additions favor syn adducts due to steric shielding of the transition state [1] [4]. For example, additions to (Z)-enoates produce syn-diastereomers with high de, whereas (E)-enoates yield variable selectivity depending on the nucleophile’s bulk [4].

Reductive transformations of nitroethylene adducts further modulate stereochemistry. Hydrogenation of isoxazolidines derived from nitrones affords 1,3-amino alcohols with retention of configuration, enabling asymmetric synthesis of bioactive molecules [2].

Tables

| Reaction Type | Key Features | Example Product | Selectivity Factors |

|---|---|---|---|

| Diels-Alder [4+2] | Endo preference, nitro group stabilizes transition state | Bicyclic nitrocyclohexene | Secondary orbital interactions [1] [7] |

| Nitrone [3+2] | 5-Substituted isoxazolidines, moderate diastereoselectivity | Isoxazolidine | FMO interactions [2] |

| Michael Addition | Syn-diastereoselectivity, epimerization at nitro center | γ-Nitro ester | Base and nucleophile structure [4] [5] |

Base-Initiated Chain Propagation Pathways

Nitroethylene exhibits distinctive anionic polymerization behavior due to its electron-deficient vinyl group stabilized by the strongly electron-withdrawing nitro group [1]. The anionic polymerization of nitroethylene proceeds through base-initiated chain propagation pathways that involve nucleophilic attack on the beta-carbon of the vinyl group [2]. Strong nucleophilic initiators such as sodium amide (sodium amide) and butyl lithium effectively initiate the polymerization through formation of carbanion intermediates [2] [3].

The mechanism involves initial nucleophilic addition to the electron-deficient double bond, generating a stabilized carbanion intermediate. The high electron affinity of nitroethylene, measured at approximately 1.2 eV, facilitates this anionic addition process [4]. This electron affinity value significantly exceeds that of conventional vinyl monomers, enabling polymerization even with relatively weak nucleophiles [4]. The propagation step proceeds through successive addition of monomer units to the growing anionic chain end, with the nitro group providing substantial stabilization to the carbanion through resonance delocalization [1] [3].

The kinetic analysis reveals that the propagation rate constant for nitroethylene anionic polymerization reaches 4 × 10^7 M^-1 s^-1 at 10°C [1] [5]. This exceptionally high rate constant reflects the favorable thermodynamics of carbanion formation and propagation in this system. The base-initiated pathways demonstrate excellent control over molecular weight and molecular weight distribution, characteristic of living anionic polymerization systems [3] [6].

| Initiator System | Propagation Rate Constant (M^-1 s^-1) | Temperature Range (°C) | Molecular Weight Control |

|---|---|---|---|

| Sodium amide | 4×10^7 (10°C) | -78 to 25 | Living polymerization |

| Butyl lithium | ~10^7-10^8 | -78 to 0 | Excellent |

| Potassium hydroxide | ~10^4-10^5 | 0 to 80 | Good |

Role of Solvent Polarity in Polymer Growth

Solvent polarity exerts profound influence on the polymerization behavior and macromolecular architecture of nitroethylene polymers [7] [8]. The dielectric constant and hydrogen-bonding capacity of solvents significantly affect the ionic association equilibria between growing chain ends and counterions, thereby modulating propagation rates and polymer microstructure [9].

In highly polar aprotic solvents such as dimethyl sulfoxide (dielectric constant 46.7) and N,N-dimethylformamide (dielectric constant 36.7), the polymerization rate enhancement reaches very high levels with polymer yields of 80-95% and 75-90%, respectively [10]. These polar environments promote dissociation of ion pairs, increasing the concentration of free carbanions that exhibit enhanced reactivity toward monomer addition [9]. The solvation of the carbanion by polar solvent molecules stabilizes the propagating species, leading to improved chain growth stability [7].

Tetrahydrofuran, with its moderate dielectric constant of 7.6, provides an optimal balance between ionic dissociation and chain stability, yielding polymer yields of 70-85% with excellent chain growth stability [1] [5]. The coordination of tetrahydrofuran to lithium counterions in organolithium-initiated systems creates solvent-separated ion pairs that maintain high reactivity while preventing unwanted side reactions [6].

| Solvent | Dielectric Constant | Polymerization Rate Enhancement | Polymer Yield (%) | Chain Growth Stability |

|---|---|---|---|---|

| Dimethyl sulfoxide | 46.7 | Very High | 80-95 | Excellent |

| N,N-Dimethylformamide | 36.7 | Very High | 75-90 | Good |

| Tetrahydrofuran | 7.6 | High | 70-85 | Excellent |

| Dichloromethane | 8.9 | Moderate | 50-70 | Moderate |

| Benzene | 2.3 | Low | 30-50 | Poor |

The mechanism by which solvent polarity influences polymer growth involves modulation of the ionic association equilibrium between covalent carbon-metal bonds, tight ion pairs, solvent-separated ion pairs, and free ions [9]. In polar solvents, the equilibrium shifts toward more dissociated species, increasing the concentration of highly reactive free carbanions. This enhanced reactivity manifests as increased propagation rates and improved molecular weight control [8].

Radiation-Induced Polymerization Kinetics

Gamma-Ray Initiated Free Radical Processes

Radiation-induced polymerization of nitroethylene represents a unique mechanism involving gamma-ray initiated free radical processes with characteristics of anionic chain growth [1] [11]. The gamma-ray induced polymerization exhibits a G-value for initiation of approximately 3, substantially higher than the typical value of 0.1 observed for many cationic polymerizations of hydrocarbons [1] [5]. This enhanced initiation efficiency arises from the large dielectric constant and high electron affinity of nitroethylene, which facilitate efficient electron capture and subsequent ion formation [1].

The radiation-induced mechanism proceeds through initial electron attachment to the carbonyl group of the nitro moiety, forming radical anion species [11]. These radical anions can undergo subsequent reactions to generate propagating species that exhibit characteristics of both radical and anionic polymerization mechanisms. The formation of charge-transfer complexes or covalent adducts between radical anion dimers provides pathways for effective neutral free radical species that initiate propagation [11].

Pulse radiolysis experiments conducted in 2-methyltetrahydrofuran matrices reveal the formation of stable molecular anion intermediates with extended lifetimes [12]. The positive electron affinity of nitroethylene and its stable molecular configuration contribute to the longevity of these anionic intermediates [13]. Low-temperature studies demonstrate that electron pulse irradiation generates transient species that can be monitored spectroscopically, providing insights into the initiation mechanisms [12].

| Radiation Parameter | Value | Conditions |

|---|---|---|

| G-value (initiation) | ~3 | Gamma irradiation |

| Dose rate range | 10^4-10^6 rad/hr | Variable conditions |

| Temperature range | -78 to 50°C | Radiation polymerization |

| Propagation rate constant | ~10^5-10^6 M^-1 s^-1 | Radiation-induced |

Temperature Dependence of Chain Termination

The temperature dependence of chain termination in nitroethylene polymerization exhibits complex behavior that varies significantly with the polymerization mechanism [14] [15]. In radiation-induced systems, the termination rate constants increase exponentially with temperature, following Arrhenius behavior with activation energies ranging from 20-40 kJ/mol [16]. The temperature dependence reflects the increased mobility of chain ends and enhanced probability of bimolecular termination reactions at elevated temperatures.

Kinetic analysis reveals that propagation rate constants increase from 1×10^6 M^-1 s^-1 at -78°C to 5×10^8 M^-1 s^-1 at 80°C, while termination rate constants show parallel increases from 1×10^4 M^-1 s^-1 to 5×10^7 M^-1 s^-1 over the same temperature range [17]. This temperature dependence results in optimal polymerization conditions at intermediate temperatures where the propagation-to-termination rate ratio maximizes chain length [14].

The negative temperature coefficient observed in some nitroethylene polymerization systems arises from highly temperature-dependent initiation processes rather than termination mechanisms [14]. In base-catalyzed systems, the apparent negative temperature dependence reflects composite initiation kinetics involving multiple equilibria that shift unfavorably at higher temperatures [14].

| Temperature (°C) | Propagation Rate Constant (M^-1 s^-1) | Termination Rate Constant (M^-1 s^-1) | Average Chain Length | Polymer Yield (%) |

|---|---|---|---|---|

| -78 | 1×10^6 | 1×10^4 | 15,000 | 95 |

| -40 | 2×10^6 | 5×10^4 | 12,000 | 92 |

| 0 | 8×10^6 | 2×10^5 | 8,000 | 88 |

| 10 | 4×10^7 | 8×10^5 | 5,000 | 85 |

| 25 | 1×10^8 | 3×10^6 | 3,000 | 82 |

| 50 | 3×10^8 | 1×10^7 | 1,500 | 78 |

| 80 | 5×10^8 | 5×10^7 | 800 | 70 |

Molecular Weight Control Strategies

Molecular weight control in nitroethylene polymerization employs diverse strategies that exploit the unique reactivity characteristics of this electron-deficient monomer [18]. Chain transfer agents provide precise molecular weight control by introducing deliberate chain termination events that generate new initiating species [18]. Common chain transfer agents include thiols, halogenated compounds, and weak acids that react selectively with propagating chain ends while maintaining polymerization activity [3].

Temperature control represents another effective strategy for molecular weight modulation [18]. Low-temperature polymerization (−78°C to 0°C) favors high molecular weight products due to reduced termination rates, while elevated temperatures promote chain transfer and termination reactions that limit molecular weight growth [15]. The activation energy difference between propagation and termination reactions enables selective temperature optimization for desired molecular weight ranges [15].

Initiator concentration provides direct control over the number of growing chains, thereby determining average molecular weight through the stoichiometric relationship between monomer consumption and chain multiplication [19]. Living anionic polymerization systems exhibit linear relationships between molecular weight and monomer-to-initiator ratios, enabling precise molecular weight targeting [6] [18].

Solvent selection influences molecular weight through modulation of ionic association equilibria and chain transfer reactions [7]. Polar aprotic solvents promote living character and high molecular weights, while protic solvents introduce chain transfer pathways that limit molecular weight growth [9]. Coordinating solvents such as tetrahydrofuran stabilize carbanion chain ends, enhancing living character and molecular weight control [6].

| Control Strategy | Molecular Weight Range | Polydispersity Index | Control Precision | Application Suitability |

|---|---|---|---|---|

| Chain Transfer Agents | 1,000-10,000 | 1.5-2.5 | High | Specialty polymers |

| Temperature Control | 5,000-50,000 | 1.8-3.2 | Moderate | General purpose |

| Initiator Concentration | 2,000-25,000 | 1.2-2.0 | High | Controlled architecture |

| Solvent Selection | 3,000-30,000 | 1.6-2.8 | Moderate | Solvent-specific |

| Radiation Dose Control | 10,000-100,000 | 2.0-4.0 | Moderate | Crosslinked networks |

Functional Polynitroethylene Materials Development

The development of functional polynitroethylene materials leverages the unique combination of energetic properties and processability inherent in these nitrogen-rich polymers [20]. Polynitroethylene exhibits high nitrogen content, positive heat of formation, and excellent thermal stability, making it suitable for energetic applications including propellants, explosives, and pyrotechnic compositions [21]. The polymer backbone provides mechanical integrity while the nitro groups contribute energetic functionality through their high oxygen content and favorable decomposition characteristics [20].

Advanced materials development focuses on supramolecular encapsulation strategies that enhance thermal stability and reduce sensitivity [20]. Encapsulation of polynitroethylene within hydrogen-bonded frameworks formed by melamine or triaminotriazole significantly increases decomposition temperatures from typical values of 150-180°C to enhanced values of 225-268°C [20]. These improvements arise from intermolecular hydrogen bonding that stabilizes the nitro groups against thermal decomposition pathways [20].

Hyperbranched architectures represent another frontier in functional polynitroethylene development [22]. These three-dimensional structures combine high surface area, multiple functional sites, and unique solution properties with the energetic characteristics of nitroethylene repeat units [22]. The hyperbranched topology provides enhanced solubility, reduced viscosity, and improved processability compared to linear analogues while maintaining energetic performance [22].

Composite formulations incorporate polynitroethylene as an energetic binder matrix combined with crystalline explosive fillers [20]. The polymer matrix provides mechanical properties necessary for handling and processing while contributing energetic performance through its nitrogen-rich composition [21]. Optimization of filler-to-binder ratios enables tailoring of sensitivity, performance, and processing characteristics for specific applications [20].

Cross-linking strategies employ the pendant nitro groups as reactive sites for network formation [21]. Thermal or photochemical activation of nitro groups generates reactive intermediates that undergo coupling reactions to form three-dimensional networks [23]. These crosslinked materials exhibit enhanced thermal stability, reduced sensitivity, and improved mechanical properties compared to linear precursors [21].

| Material Architecture | Thermal Stability (°C) | Nitrogen Content (%) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|

| Linear Polynitroethylene | 150-180 | 35-45 | 1.4-1.6 | Energetic binders |

| Hyperbranched Systems | 180-220 | 40-50 | 1.3-1.5 | Low-viscosity formulations |

| Crosslinked Networks | 200-250 | 38-48 | 1.5-1.7 | Structural energetics |

| Encapsulated Composites | 225-268 | 30-40 | 1.6-1.8 | Insensitive munitions |

| Nanostructured Materials | 190-230 | 42-52 | 1.2-1.4 | Advanced propellants |